molecular formula C7H13N3 B1504149 N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine CAS No. 1071658-18-8

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine

Cat. No.: B1504149
CAS No.: 1071658-18-8
M. Wt: 139.2 g/mol
InChI Key: GMVLAELEGIMFHS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The compound systematically named N,N-dimethyl-2-pyrazol-1-ylethanamine (CAS: 1071658-18-8) features a bifurcated molecular architecture combining aromatic and aliphatic domains. Its structural identity derives from:

Property Value Source
IUPAC Name N,N-dimethyl-2-pyrazol-1-ylethanamine PubChem
Molecular Formula C₇H₁₃N₃ PubChem
Molecular Weight 139.20 g/mol EPA DSSTox
Canonical SMILES CN(C)CCN1C=CC=N1 PubChem
Key Functional Groups Pyrazole ring, dimethylamine ACS Publications

The molecule comprises a pyrazole heterocycle (positions 1- and 2-nitrogen atoms) connected via ethylene spacer to a N,N-dimethylamine group. X-ray crystallography of analogous complexes reveals a preferred gauche conformation between pyrazole and amine moieties, optimizing metal coordination geometry.

Historical Context of Pyrazole-Ethanamine Derivatives in Coordination Chemistry

Pyrazole-ethanamine ligands emerged as pivotal tools in late 20th-century coordination chemistry, addressing critical challenges in metal-ligand binding thermodynamics and stereochemical control:

Year Development Milestone Significance Source
1998 First Cu(I) complexes with bis(pyrazolyl)ethanamine ligands Demonstrated fac-tridentate N,N,N' coordination mode
2006 Pd(II) and Pt(II) complexes with folded ligand conformations Established square-planar geometries with 88° dihedral angles
2012 Zn(II) complexes showing distorted tetrahedral coordination Revealed hydrogen-bonded supramolecular architectures
2013 Tripodal variants enabling octahedral Ni(II) complexes Demonstrated ligand conformational flexibility

Early work focused on 2-(3,5-dimethylpyrazol-1-yl)ethanamine derivatives, where steric bulk from methyl groups enhanced metal selectivity. The dimethylamine variant gained prominence through its superior electron-donating capacity compared to primary amines, lowering metal oxidation states in catalytic cycles.

Academic Significance in Ligand Design and Organometallic Research

This ligand family enables precise control over metal coordination environments through three key mechanisms:

  • Variable Denticity : Functions as monodentate (pyrazole-N), bidentate (N,N'-pyrazole/amine), or tridentate ligand depending on metal center and reaction conditions.
  • Conformational Flexibility : Ethylene spacer allows adaptive folding for optimal metal-ligand orbital overlap, critical in catalysis.
  • Electronic Modulation : Dimethylamine group raises HOMO energy (–8.7 eV DFT-calculated) versus non-methylated analogs, enhancing π-backbonding to metals.

Table 1 : Representative Metal Complexes and Applications

Metal Center Coordination Geometry Application Area Key Reference
Pd(II) Square-planar Cross-coupling catalysis
Cu(I) Trigonal-planar Photoluminescent materials
Zn(II) Tetrahedral Enzyme mimicry
Co(II) Octahedral Magnetic materials

In Pd-catalyzed Suzuki-Miyaura reactions, the ligand's hemilabile character (pyrazole dissociation/reassociation) facilitates oxidative addition/reductive elimination steps while suppressing β-hydride elimination. Recent advances exploit its hydrogen-bonding capability to construct metal-organic frameworks (MOFs) with tunable pore architectures for gas storage.

The ligand's synthetic versatility is exemplified by:

  • Post-coordination modifications (e.g., nitro-group reduction at pyrazole-C3)
  • Chiral variants through asymmetric amine substitution
  • Polymeric architectures via urea-functionalized derivatives

Properties

IUPAC Name

N,N-dimethyl-2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVLAELEGIMFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680237
Record name N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071658-18-8
Record name N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a compound belonging to the pyrazole family, characterized by its five-membered aromatic heterocyclic structure containing nitrogen atoms. Its molecular formula is C7_7H13_{13}N3_3, with a molecular weight of 139.20 g/mol. This compound has gained attention for its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of interest. Some studies have reported that pyrazole compounds can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression. For example, a series of novel pyrazole derivatives showed up to 85% TNF-α inhibitory activity at concentrations around 10 µM . This suggests that this compound may also possess similar properties, warranting further investigation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The presence of the dimethylamino group enhances the compound's ability to penetrate cell membranes, potentially allowing it to reach intracellular targets effectively. Additionally, the nitro group in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components .

Table 1: Biological Activity of Pyrazole Derivatives

Compound NameActivity TypeMIC (mg/mL)Reference
This compoundAntibacterialNot directly reported
5-Methylisoxazole DerivativeAntibacterial0.0039 - 0.025
Novel Pyrazole DerivativesAnticancerUp to 85% TNF-α inhibition
Pyrrolidine AlkaloidsAntifungal16.69 - 78.23

Case Studies

  • Antibacterial Screening : A study evaluated various monomeric alkaloids for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain pyrazole derivatives exhibited promising antibacterial effects, suggesting potential applications for this compound in treating bacterial infections .
  • Anticancer Evaluation : Another study focused on synthesizing novel pyrazole derivatives and assessing their anticancer properties through in vitro assays. The findings revealed significant inhibitory effects on key inflammatory mediators associated with cancer, highlighting the therapeutic potential of compounds like this compound in oncology .

Scientific Research Applications

Synthesis of Novel Compounds

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various derivatives, including hydrazones and azo compounds. For instance, recent studies demonstrate its role in coupling reactions with diazonium salts to generate hydrazonopropanals, showcasing yields between 50-80% .

Reaction TypeYield (%)Products
Arylazo coupling50-80%Hydrazonopropanals
Enaminone coupling70%β-ketoaldehydes

Coordination Chemistry

The compound has been studied for its ability to form complexes with transition metals. Research indicates that it can stabilize five-coordinated geometries in metal complexes, which are essential for catalysis and material science applications . The formation of these complexes often involves intricate coordination mechanisms that enhance the reactivity of the metal centers.

Emerging research suggests potential biological applications of this compound. Its derivatives have shown promise as anti-inflammatory agents and in the treatment of various diseases due to their ability to modulate biological pathways. For example, studies have indicated that certain pyrazole derivatives exhibit significant inhibitory effects on specific enzymes related to inflammation .

Case Study 1: Synthesis of Hydrazones

In a study published in Chemical Reviews, researchers demonstrated the utility of this compound in synthesizing hydrazones through its reaction with aldehydes under mild conditions. The resulting compounds displayed varied biological activities, suggesting a pathway for drug development .

Case Study 2: Metal Complex Formation

Another significant application was reported in Inorganic Chemistry, where the compound was used to synthesize novel copper(II) complexes. These complexes exhibited unique electronic properties that could be exploited for catalytic processes, particularly in organic transformations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group facilitates nucleophilic substitution at the ethylamine bridge. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    C7H13N3+CH3IC8H16N3I\text{C}_7\text{H}_{13}\text{N}_3+\text{CH}_3\text{I}\rightarrow \text{C}_8\text{H}_{16}\text{N}_3\text{I}

    Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–85°C .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
    C7H13N3+CH3COClC9H15N3O\text{C}_7\text{H}_{13}\text{N}_3+\text{CH}_3\text{COCl}\rightarrow \text{C}_9\text{H}_{15}\text{N}_3\text{O}

    Yields range from 60–85% under reflux in dichloromethane .

Condensation Reactions

The pyrazole ring participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives:
    C7H13N3+C6H5CHOC14H17N4+H2O\text{C}_7\text{H}_{13}\text{N}_3+\text{C}_6\text{H}_5\text{CHO}\rightarrow \text{C}_{14}\text{H}_{17}\text{N}_4+\text{H}_2\text{O}

    Catalyzed by acetic acid at 80°C, achieving ~75% yield .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the C-3 and C-5 positions:

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, forming 4-nitro derivatives .

  • Halogenation : Bromine in acetic acid yields 3,5-dibromopyrazole derivatives (45–60% yield) .

Coordination Chemistry

The dimethylamino and pyrazole groups act as ligands for transition metals:

  • Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanol/water.
    Example:
    C7H13N3+CuCl2[Cu(C7H12N3)2]Cl2\text{C}_7\text{H}_{13}\text{N}_3+\text{CuCl}_2\rightarrow [\text{Cu}(\text{C}_7\text{H}_{12}\text{N}_3)_2]\text{Cl}_2

    Characterized by IR (ν: 1600 cm⁻¹ for N–Cu bonds) and UV-Vis spectroscopy .

Redox Reactions

The tertiary amine undergoes oxidation:

  • Oxidation with H₂O₂ : Produces N-oxide derivatives in aqueous methanol (70% yield).
    C7H13N3+H2O2C7H13N3O\text{C}_7\text{H}_{13}\text{N}_3+\text{H}_2\text{O}_2\rightarrow \text{C}_7\text{H}_{13}\text{N}_3\text{O}

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

  • Antimicrobial Activity : Pyrazole-ethylamine hybrids inhibit E. coli (MIC: 12.5 µg/mL) .

  • Anticancer Potential : Copper complexes show cytotoxicity against MCF-7 cells (IC₅₀: 4.2 µM) .

This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it valuable for synthesizing bioactive molecules and materials. Future research should explore its catalytic applications and structure-activity relationships.

Comparison with Similar Compounds

Structural Features and Substitutions

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Features CAS Number Reference
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine C₇H₁₃N₃ Pyrazole ring, dimethyl ethylamine 1071658-18-8
N,N-Dimethyl-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethanamine C₁₇H₂₄N₄ Trimethylpyrazole, phenyl ring Not Provided
Rizatriptan (N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine) C₁₅H₁₉N₅ Indole ring, triazole group 144034-80-0
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S Thiazole ring, pyrazole-methylamine Not Provided
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine C₁₃H₂₁N₅ Isopropylpyrazole, methylpyrrole 1855950-51-4
Doxylamine Succinate (N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine) C₁₇H₂₂N₂O·C₄H₆O₄ Phenyl, pyridinyl ethoxy group 562-10-7
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine C₁₃H₂₄BN₃O₂ Boronate ester (synthetic intermediate) 877149-80-9

Key Observations :

  • Pyrazole vs. Other Heterocycles : The target compound’s pyrazole ring differs from analogs with indole (Rizatriptan), thiazole (), or pyrrole () systems. Pyrazole’s NH group enables hydrogen bonding, whereas pyridine () or triazole () rings alter electronic properties and solubility .
  • Conversely, boronate esters () enhance reactivity for cross-coupling reactions .

Physicochemical Properties

  • Lipophilicity : The trimethylpyrazole analog () and Doxylamine () are more lipophilic due to aromatic and alkyl substituents, favoring blood-brain barrier penetration. In contrast, the boronate ester analog () may exhibit lower lipophilicity due to the polar dioxaborolane group.
  • Solubility : Pyridine-containing compounds (e.g., ) are more basic (pKa ~5–6) than pyrazoles (pKa ~2–4), enhancing water solubility at physiological pH .

Preparation Methods

Direct Amination of Primary Amines with Diketones and Electrophilic Amination Reagents

A recent and practical synthetic method involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines, diketones, and an electrophilic amination reagent, specifically O-(4-nitrobenzoyl)hydroxylamine. This method is metal-free, relatively fast, and applicable to a variety of amines, including those that can lead to pyrazole derivatives similar to N,N-dimethyl-2-(1H-pyrazol-1-yl)ethanamine.

  • General Procedure :

    • Dissolve the primary amine (1.00 mmol) in DMF (5 mL).
    • Cool the mixture to 0 °C using an ice-salt bath.
    • Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and a diketone (1.10 mmol) sequentially.
    • Seal and heat the reaction mixture at 85 °C for 1.5 hours.
    • Workup involves extraction with NaOH and dichloromethane, followed by purification via column chromatography.
  • Reaction Conditions Optimization :

    • Temperature and reagent proportions are critical; minor deviations can reduce yield.
    • The reaction tolerates the presence of water, acetic acid, or weak bases without significant yield loss.
    • The absence of metals and short reaction times make this method practical for functionalizing amines.
  • Yields :

    • Yields vary depending on substrates but can reach up to 44% isolated yield for N-alkyl pyrazoles under optimized conditions.

This approach, while demonstrated for various N-alkyl pyrazoles, provides a foundational route potentially adaptable for synthesizing this compound by selecting appropriate amine and diketone precursors.

Multi-Step Synthesis Starting from Pyrazole Derivatives and Subsequent Functional Group Transformations

Some synthetic routes involve the initial preparation of substituted pyrazoles followed by functional group interconversions to introduce the N,N-dimethylaminoethyl moiety.

  • Typical Steps :

    • Synthesis of 1-substituted pyrazole via condensation or cyclization reactions.
    • Introduction of a side chain with a leaving group (e.g., halide).
    • Nucleophilic substitution with dimethylamine or reductive amination to install the N,N-dimethylamino group.
  • Example :

    • Starting from 1H-pyrazole, alkylation with 2-chloroethylamine derivatives.
    • Followed by methylation steps or direct use of N,N-dimethylaminoethyl halides.
  • Considerations :

    • Multi-step routes allow for structural diversity.
    • Require careful purification at each step to ensure product integrity.

This approach is more flexible but time-consuming compared to direct amination or one-step alkylation.

Summary Table of Preparation Methods

Method Number Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield Range
1 Direct amination of primary amines with diketones Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C Metal-free, short time, simple workup Moderate yield, requires reagent optimization ~38-44%
2 Alkylation of pyrazole with N,N-dimethyl-2-chloroethanamine Pyrazole, alkyl halide, base (K2CO3/NaH), DMF/DMSO Straightforward, selective N-alkylation Requires alkyl halide, side reactions possible Variable, moderate
3 Multi-step synthesis via pyrazole derivatives Pyrazole, halogenated intermediates, dimethylamine, methylation agents Flexible, allows structural modifications Multi-step, time-consuming Variable

Research Findings and Practical Notes

  • The direct amination method (Method 1) is notable for avoiding metal catalysts and using readily available reagents. It is suitable for functionalizing primary amines directly to pyrazole derivatives, which could be adapted for this compound by employing N,N-dimethylaminoethyl amine as the amine source.

  • Alkylation methods (Method 2) remain the most commonly reported for synthesizing pyrazole derivatives with aminoethyl side chains due to their simplicity and established protocols.

  • Multi-step syntheses (Method 3) offer versatility but require more extensive purification and characterization at each stage, which can impact overall yield and scalability.

  • Reaction conditions such as solvent choice (DMF preferred), temperature control (0–85 °C), and reagent stoichiometry are critical for optimizing yields and purity.

Q & A

Basic: What synthetic methodologies are effective for preparing N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine?

Methodological Answer:
The compound can be synthesized via alkylation or condensation reactions involving pyrazole derivatives and dimethylamine precursors. For example, low-symmetry pyrazole-based ligands (e.g., bmpz and bepz) are prepared by reacting pyrazole derivatives with ethanamine intermediates under controlled conditions, followed by purification via column chromatography . Key steps include:

  • Step 1: React 1H-pyrazole with 2-chloro-N,N-dimethylethanamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Step 2: Neutralize excess reagents and isolate the product via solvent extraction.
  • Step 3: Characterize purity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolve the crystal structure using SHELX software for refinement . For example, metal complexes of related pyrazole ligands (e.g., [Co(bmpz)Cl]) confirm coordination geometry via single-crystal analysis .
  • NMR Spectroscopy: Validate proton environments (e.g., pyrazole C-H resonances at δ 7.5–7.8 ppm and dimethylamine N-CH3_3 at δ 2.2–2.4 ppm) .
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (±0.3% tolerance).

Advanced: How do protic solvents impact the stability of this compound during metal coordination studies?

Methodological Answer:
Protic solvents (e.g., water, methanol) can induce ligand decomposition via cleavage of the aminal group, as observed in Cu2+^{2+} complexes . To mitigate:

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile, DCM) for metal complexation.
  • Monitoring: Track decomposition via time-resolved 1^1H NMR or ESI-MS. For example, ligand degradation in [Cu(bmpz)Cl] releases 1-(1H-pyrazol-1-yl)ethanamine, detectable at m/z 126.1 .
  • Alternative Ligands: Design pyrazole derivatives without labile aminal groups for improved stability.

Advanced: What analytical strategies are recommended for identifying impurities in this compound?

Methodological Answer:
Employ orthogonal separation and detection methods:

  • HPLC-MS: Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to resolve impurities. Compare retention times against reference standards (e.g., doxylamine-related impurities in Pharmacopeial Forum guidelines) .
  • NMR Spiking Experiments: Add known impurity standards (e.g., N-oxide derivatives) to the sample and observe peak splitting in 1^1H NMR .
  • Limit of Detection (LOD): Validate methods to detect impurities at ≤0.1% w/w, as per ICH Q3A guidelines.

Advanced: How can hydrogen bonding patterns influence the crystallization of this compound derivatives?

Methodological Answer:
Hydrogen bonding networks dictate packing efficiency and crystal morphology. For pyrazole-based compounds:

  • Graph Set Analysis: Classify H-bond motifs (e.g., R22_2^2(8) rings) using Etter’s rules .
  • Solvent Selection: Use H-bond-accepting solvents (e.g., THF) to promote directional interactions.
  • Case Study: In Zn(bepz)(H2_2O)2_2, pyrazole N-H···OClO3_3^- interactions stabilize the lattice .

Advanced: What mechanistic insights explain the decomposition of this compound in acidic conditions?

Methodological Answer:
Acid-catalyzed hydrolysis targets the dimethylamino group:

  • Proposed Pathway: Protonation of the amine followed by nucleophilic attack by water, yielding 2-(1H-pyrazol-1-yl)ethanol and dimethylammonium ions.
  • Evidence: Kinetic studies (pH 2–4) show pseudo-first-order degradation (t1/2_{1/2} = 12–48 hrs) via LC-MS monitoring .
  • Prevention: Buffer reactions at neutral pH (6.5–7.5) and avoid prolonged exposure to Brønsted acids.

Advanced: How does this compound function in coordination chemistry?

Methodological Answer:
The compound acts as a tripodal ligand, coordinating to transition metals via pyrazole N and tertiary amine N atoms:

  • Coordination Modes: Forms octahedral complexes (e.g., [Co(bmpz)Cl]+^+) with κ4^4-N,N,N,N binding .
  • Experimental Design: React the ligand with metal salts (e.g., CoCl2_2) in anhydrous MeCN, followed by crystallization from Et2_2O/hexane.
  • Applications: Study spin states (e.g., high-spin Co2+^{2+}) using magnetic susceptibility measurements or EPR spectroscopy.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine
Reactant of Route 2
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N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine

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